![molecular formula C21H22N4O2S B2969386 N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 1005305-25-8](/img/structure/B2969386.png)
N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
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Description
N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. The compound is commonly referred to as DMPTU and is a thiazolylacetamide derivative.
Scientific Research Applications
Synthesis and Biological Activities
A new series of acetamide derivatives, including compounds structurally related to N-(2,3-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, were synthesized and evaluated for various biological activities. These studies revealed moderate to good activities across different assays, including antioxidant, haemolytic, antibacterial, and urease inhibition effects. Notably, these compounds showed significant urease inhibitory activity, surpassing the standard used in testing, with molecular docking studies suggesting that they bind to the non-metallic active site of the urease enzyme. This highlights their potential for further development as urease inhibitors, with structure-activity relationships suggesting that hydrogen bonding with the enzyme is crucial for its inhibition (Gull et al., 2016).
Anticancer and Antimicrobial Activities
Further research into acetamide derivatives has explored their anticancer and antimicrobial potentials. For example, novel acetamide derivatives demonstrated reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines, indicating their promise as anticancer agents. These findings suggest that further exploration and optimization of these compounds could lead to the development of new therapeutic agents for cancer treatment (Duran & Demirayak, 2012).
Another study on the synthesis of acetamide derivatives, focusing on their inhibitory effects on vascular endothelial growth factor and its receptor (VEGFR-2), highlighted the potential of these compounds as antiproliferative agents. The study found that specific derivatives exhibited cytotoxic activities towards human cancer cell lines, confirming the induction of apoptosis in cancer cells and the inhibition of critical pathways involved in tumor growth and proliferation (Toolabi et al., 2022).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-13-7-9-16(10-8-13)22-20(27)25-21-23-17(12-28-21)11-19(26)24-18-6-4-5-14(2)15(18)3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOLZKGUTDCMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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